1-methyl-9H-carbazole-2-carbaldehyde

Physical Chemistry Thermal Analysis Process Chemistry

1-Methyl-9H-carbazole-2-carbaldehyde (CAS 5531-68-0) is a premium carbazole building block with a free secondary amine (N9-H) and a C2-aldehyde group. Unlike N-alkylated analogs, the free NH enables strong intermolecular hydrogen bonding, leading to a 9.1% higher density and a boiling point over 100°C higher (+105.3°C), which facilitates high-temperature syntheses and purification. Its dual orthogonal handles permit chemoselective diversification, enabling the construction of complex compound libraries from a single scaffold. This scaffold is validated in pharmaceutical patents and offers a high refractive index (1.767) for advanced material applications like OLEDs. Choose this compound for its unique thermal stability, synthetic flexibility, and regulatory compliance for R&D procurement.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 5531-68-0
Cat. No. B3353555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-9H-carbazole-2-carbaldehyde
CAS5531-68-0
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC3=CC=CC=C23)C=O
InChIInChI=1S/C14H11NO/c1-9-10(8-16)6-7-12-11-4-2-3-5-13(11)15-14(9)12/h2-8,15H,1H3
InChIKeyFGEGBTCCMZBZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Methyl-9H-carbazole-2-carbaldehyde (CAS 5531-68-0) as a Differentiated Synthetic Intermediate


1-Methyl-9H-carbazole-2-carbaldehyde (CAS 5531-68-0) is a heterocyclic aromatic compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol [1]. It is a carbazole derivative featuring a unique 1-methyl-2-aldehyde substitution pattern. Unlike its N-alkylated or non-methylated analogs, this compound retains a free secondary amine (NH) group, which enables strong intermolecular hydrogen bonding and provides a handle for subsequent N-functionalization, fundamentally altering its physical properties and synthetic utility [1].

Why N-Alkylated Carbazole Aldehydes Cannot Substitute for 1-Methyl-9H-carbazole-2-carbaldehyde


Substituting 1-methyl-9H-carbazole-2-carbaldehyde with a closely related carbazole aldehyde, such as 9-methyl-9H-carbazole-2-carbaldehyde, without rigorous requalification is technically unsound. The presence of the free NH group in the target compound enables strong intermolecular hydrogen bonding, leading to a significantly higher boiling point (+105.3 °C) and density (+9.1%) compared to its N-methyl analog [1]. These shifts in physical properties directly impact purification protocols (e.g., distillation and recrystallization) and can alter reactivity in subsequent steps where the NH proton is a kinetic or thermodynamic liability . Furthermore, the free amine is a critical synthetic handle for orthogonal derivatization, a pathway completely inaccessible to N-alkylated analogs, rendering direct substitution chemically impossible for many downstream applications .

Quantitative Evidence for Selecting 1-Methyl-9H-carbazole-2-carbaldehyde Over Analogs


Enhanced Thermal Stability and Higher Boiling Point Versus N-Methyl Analog

The target compound exhibits a significantly higher boiling point than its N-methyl counterpart, 9-methyl-9H-carbazole-3-carbaldehyde. This difference is attributable to the presence of the N-H group, which enables intermolecular hydrogen bonding, a property absent in the N-alkylated analog. A higher boiling point allows for higher-temperature reaction conditions and influences distillation-based purification strategies [1].

Physical Chemistry Thermal Analysis Process Chemistry

Higher Density Compared to N-Methyl Carbazole Aldehyde Regioisomer

The density of 1-methyl-9H-carbazole-2-carbaldehyde is substantially higher than that reported for its N-methyl-substituted regioisomer. This suggests more efficient molecular packing in the solid state, which could influence formulation properties, crystal engineering, and material science applications [1].

Physical Characterization Material Science Crystallography

Superior Refractive Index Over a Poly-substituted Carbazole Aldehyde

The target compound has a notably higher refractive index compared to the more complex 6-methoxy-1,4-dimethyl analog. A higher refractive index can be a crucial parameter for applications in optoelectronics and photonics, suggesting a higher polarizability or more efficient light-matter interaction for the target compound's specific substitution pattern .

Optoelectronics Physical Chemistry Material Characterization

Unique Orthogonal Synthetic Handles for Versatile Derivatization

Unlike its N-alkylated analogs, 1-methyl-9H-carbazole-2-carbaldehyde possesses two distinct, orthogonal reactive sites: a nucleophilic secondary amine (N9-H) and an electrophilic aldehyde (C2-CHO). This dual functionality allows chemists to execute sequential, chemoselective transformations—for example, first performing N-functionalization via alkylation or arylation, followed by aldehyde condensation reactions to build molecular complexity . Analogs like 9-methyl-9H-carbazole-2-carbaldehyde lack the free amine and therefore cannot undergo N-directed chemistry without a deprotection step, which is impossible . This intrinsic orthogonality makes the target compound a superior scaffold for rapid library generation in medicinal chemistry SAR programs.

Synthetic Chemistry Medicinal Chemistry SAR Studies

Inclusion as a Key Intermediate in a Pharmaceutically Relevant Patent

The specific carbaldehyde structure is cited within the Markush structure of a pharmaceutical composition patent (US-9212130-B2) concerning heterocyclic derivatives . While this does not provide quantitative potency data for the isolated compound, its explicit inclusion in a pharmaceutical patent highlights its recognized potential as a privileged scaffold for generating biologically active molecules over countless other possible carbazole isomers. This is an indicator of downstream value and regulatory relevance not easily shared by its more common analogs.

Medicinal Chemistry Drug Discovery Heterocyclic Chemistry

Best-Fit Application Scenarios for 1-Methyl-9H-carbazole-2-carbaldehyde Based on Quantified Evidence


High-Temperature or Distillation-Intensive Process Chemistry

The verified high boiling point of 437.9°C, which is over 100°C higher than an N-methyl analog, makes this compound a robust candidate for high-temperature synthetic protocols or as an intermediate in processes where distillative separation from lower-boiling contaminants is planned. This thermal stability window is critical for scaling up reactions beyond bench-top scale [1].

Medicinal Chemistry Library Synthesis for Structure-Activity Relationship (SAR) Studies

Its dual orthogonal synthetic handles (N9-H and C2-aldehyde) provide a distinct advantage over N-alkylated carbazole aldehydes by allowing two consecutive, chemoselective diversification steps. This enables the construction of more complex and diverse compound libraries from a single scaffold, a key requirement in hit-to-lead medicinal chemistry campaigns [1]. The compound's presence in a pharmaceutical patent further validates this scaffold's relevance .

Development of High-Refractive Index Optoelectronic Materials

With a measured refractive index of 1.767, superior to more complex poly-substituted carbazole aldehydes, this compound presents itself as a valuable building block or dopant for materials requiring a high refractive index, such as advanced organic light-emitting diodes (OLEDs) or optical waveguides, where maximizing light-matter interaction is essential [1].

Crystal Engineering and Dense Material Formulation

The higher density (1.276 g/cm³, 9.1% denser than an N-methyl analog) suggests a more efficiently packed crystal lattice, likely stabilized by N-H···O=C hydrogen bonding networks. This property is beneficial for designing materials where high density is correlated with performance, such as certain energetic materials, or where specific crystal morphology and packing are critical for charge transport properties [1].

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